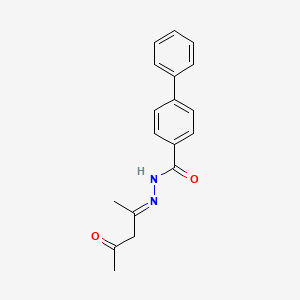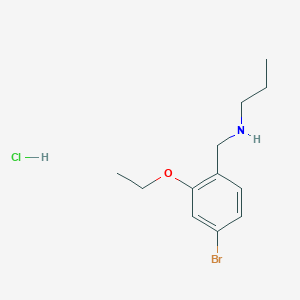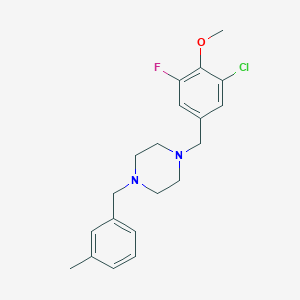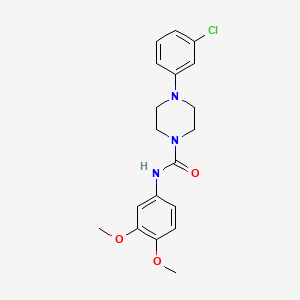![molecular formula C19H20F2N2O B5444212 1-[4-[4-[(2,6-Difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5444212.png)
1-[4-[4-[(2,6-Difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[4-[(2,6-Difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone is a synthetic organic compound that features a piperazine ring substituted with a difluorophenyl group and a phenyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[4-[(2,6-Difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.
Substitution with Difluorophenyl Group: The piperazine intermediate is then reacted with 2,6-difluorobenzyl chloride under basic conditions to introduce the difluorophenyl group.
Coupling with Phenyl Ethanone: The final step involves coupling the substituted piperazine with 4-bromoacetophenone in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-[4-[(2,6-Difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[4-[4-[(2,6-Difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with various biological targets.
Biology: Used in studies involving receptor binding and signal transduction pathways.
Mechanism of Action
The mechanism of action of 1-[4-[4-[(2,6-Difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group enhances binding affinity and specificity, while the piperazine ring facilitates interactions with biological macromolecules. The compound may modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
- 1-[4-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone
- 1-[4-[4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone
- 1-[4-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone
Uniqueness: 1-[4-[4-[(2,6-Difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to the specific positioning of the difluorophenyl group, which influences its binding properties and biological activity. The presence of the difluorophenyl group enhances its stability and interaction with biological targets compared to other similar compounds.
Properties
IUPAC Name |
1-[4-[4-[(2,6-difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-14(24)15-5-7-16(8-6-15)23-11-9-22(10-12-23)13-17-18(20)3-2-4-19(17)21/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBFMMMTOACXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5444137.png)


![(2E)-2-(1H-benzimidazol-2-yl)-3-{2-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B5444180.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5444188.png)
![1-isobutyl-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5444194.png)
![7-(cyclopentylcarbonyl)-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5444197.png)
![3-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-6-methoxy-4(1H)-quinolinone](/img/structure/B5444205.png)
![1'-[2-(cyclopropylamino)-2-oxoethyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5444216.png)
![6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5444221.png)
![3-methyl-8-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5444229.png)


![4-[2-Fluoro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid](/img/structure/B5444241.png)
